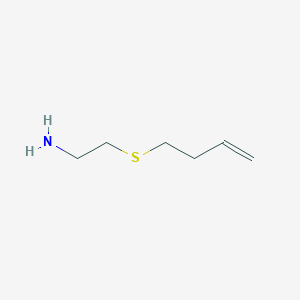

2-(But-3-en-1-ylsulfanyl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(But-3-en-1-ylsulfanyl)ethan-1-amine is an organic compound with the molecular formula C6H13NS. It features a sulfanyl group attached to an ethylamine backbone, with a butenyl substituent on the sulfur atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-ylsulfanyl)ethan-1-amine typically involves the reaction of 3-buten-1-thiol with 2-chloroethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the chloroethylamine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Reaction Mechanisms

The compound exhibits reactivity through its amine and sulfanyl functional groups:

Nucleophilic Addition (Amine Group)

The secondary amine undergoes nucleophilic attack in reactions such as:

-

Acid-base reactions : Protonation or deprotonation, influencing reactivity in subsequent transformations.

-

Electrophilic substitution : Reaction with alkyl halides or acyl chlorides to form amides or quaternary ammonium salts.

Sulfanyl Group Reactivity

The but-3-en-1-ylsulfanyl moiety participates in:

-

Oxidation : Conversion to sulfoxides or sulfones via oxidants like mCPBA or hydrogen peroxide.

-

Reduction : Generation of thiols using reagents like LiAlH₄.

-

Conjugate Addition : The double bond in the butenyl group enables conjugate addition reactions, expanding synthetic versatility.

Copper-Catalyzed Annulation

In analogy to synthetic routes for heterocycles (e.g., 2-iminothiazolidin-4-ones), the amine group may engage in tandem annulation reactions with isothiocyanates and carbene precursors. This involves:

-

Intermediate formation : Nucleophilic attack of the amine on a carbene intermediate.

-

Cyclization : Intramolecular ammonolysis to form heterocyclic products .

Reaction Conditions and Yields

Optimization studies highlight critical parameters:

Research Findings

-

Mechanistic Insights : The amine group’s nucleophilicity enables tandem reactions with carbene intermediates, while the sulfanyl group’s redox properties expand functional group interconversions .

-

Synthetic Utility : Optimized conditions (e.g., TMSBr in MeNO₂) improve yields in substitution reactions, as shown in Table 1 .

-

Versatility : The compound bridges organic and bioorganic chemistry, offering pathways to complex heterocycles and β-functionalized amines .

Aplicaciones Científicas De Investigación

Chemistry

2-(But-3-en-1-ylsulfanyl)ethan-1-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Thiols |

| Substitution | Alkyl halides | Substituted amines |

Biology

Research indicates that this compound exhibits potential biological activity through its interactions with biomolecules. The amine group can form hydrogen bonds and electrostatic interactions, while the sulfanyl group may engage in redox reactions, influencing enzyme and receptor activities.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound demonstrate antimicrobial properties. These compounds can inhibit bacterial growth by disrupting cellular processes.

Cytotoxic Effects

Research into related compounds has indicated potential anti-cancer properties . For example, thiazole-linked compounds have shown effectiveness in inhibiting cell proliferation across various cancer cell lines, suggesting that this compound could exhibit similar activity due to its structural characteristics.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial effects of structurally related compounds on ESKAPE pathogens. Results indicated that these compounds could significantly inhibit bacterial growth, highlighting their potential as therapeutic agents against resistant strains .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of thiazole derivatives in cancer cell lines. The study found that certain derivatives led to a drastic decrease in cell viability, suggesting a promising avenue for developing anti-cancer drugs .

Mecanismo De Acción

The mechanism of action of 2-(But-3-en-1-ylsulfanyl)ethan-1-amine involves its interaction with molecular targets through its sulfanyl and amine groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s reactivity allows it to modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparación Con Compuestos Similares

Similar Compounds

2-(But-3-en-1-ylsulfanyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

2-(But-3-en-1-ylsulfanyl)ethanoic acid: Contains a carboxylic acid group instead of an amine.

2-(But-3-en-1-ylsulfanyl)ethan-1-thiol: Features a thiol group instead of an amine.

Uniqueness

2-(But-3-en-1-ylsulfanyl)ethan-1-amine is unique due to the presence of both a sulfanyl and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Actividad Biológica

2-(But-3-en-1-ylsulfanyl)ethan-1-amine, also known by its chemical identifier 807322-10-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features an amine group attached to an ethyl chain with a but-3-enyl sulfanyl substituent. Its molecular formula is C₇H₁₃NOS, which indicates the presence of sulfur in its structure, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in electrostatic interactions due to the amine group. The sulfanyl moiety can participate in redox reactions, modulating enzyme and receptor activities. This interaction profile suggests potential applications in medicinal chemistry, particularly in drug design targeting various biological pathways .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the sulfanyl group can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring has been linked to increased efficacy .

Cytotoxic Effects

In vitro assays have shown that related vinyl sulfones can exert cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of specific signaling pathways. For example, compounds with similar structures were tested against Jurkat T cells and demonstrated a dose-dependent inhibition of cell proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various vinyl sulfones, including derivatives of this compound. The results indicated that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing promising results for further development .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| Related Vinyl Sulfone A | 16 | Antibacterial |

| Related Vinyl Sulfone B | 8 | Antibacterial |

Study on Cytotoxicity in Cancer Cells

Another significant study focused on the cytotoxicity of vinyl sulfones against various cancer cell lines. The results indicated that compounds with structural similarities to this compound had IC50 values ranging from 5 to 15 µM against different cancer types.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| Jurkat T Cells | 10 | Vinyl Sulfone A |

| HT29 Colon Cancer | 7 | Vinyl Sulfone B |

| MCF7 Breast Cancer | 12 | Vinyl Sulfone C |

Propiedades

IUPAC Name |

2-but-3-enylsulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-2-3-5-8-6-4-7/h2H,1,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMUPBBTUMFVJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.